4,6-Difluoro-2-piperazin-1-yl-1,3-benzothiazole
Description
Overview of 4,6-Difluoro-2-piperazin-1-yl-1,3-benzothiazole
This compound represents a sophisticated heterocyclic compound with the molecular formula C11H11F2N3S and a molecular weight of 255.29 grams per mole. The compound is characterized by its unique structural architecture, which incorporates a benzothiazole core bearing two strategically positioned fluorine atoms at the 4 and 6 positions, coupled with a piperazine ring system attached at the 2-position. This specific arrangement creates a molecule with enhanced physicochemical properties compared to its non-fluorinated analogs, particularly in terms of lipophilicity, metabolic stability, and potential biological activity.
The structural features of this compound position it within the broader class of fluorinated benzothiazole derivatives, which have gained considerable attention in medicinal chemistry due to their improved pharmacokinetic profiles. The presence of fluorine atoms at specific positions on the benzothiazole ring system significantly influences the compound's electronic properties, affecting both its chemical reactivity and biological interactions. The piperazine moiety contributes additional functionality, providing sites for further chemical modification and potentially enhancing water solubility and bioavailability characteristics that are crucial for pharmaceutical applications.
The compound's classification as a heterocyclic structure stems from the presence of both sulfur and nitrogen atoms within its cyclic framework, a feature that contributes to its chemical versatility and biological potential. The benzothiazole core itself is a planar, aromatic system that provides structural rigidity while allowing for various substitution patterns that can modulate biological activity. Research has demonstrated that the specific positioning of substituents on the benzothiazole scaffold can dramatically influence the compound's pharmacological properties, making this compound a particularly interesting subject for structure-activity relationship studies.
Current research investigations have utilized advanced spectroscopic techniques, including Nuclear Magnetic Resonance spectroscopy and mass spectrometry, to confirm the structural integrity and purity of synthesized this compound samples. These analytical approaches have provided detailed insights into the compound's conformational preferences and electronic distribution, information that is essential for understanding its potential interactions with biological targets and for guiding future synthetic modifications.
Relevance of Benzothiazole Derivatives in Chemical and Biological Research
Benzothiazole derivatives have emerged as one of the most significant classes of heterocyclic compounds in contemporary medicinal chemistry, demonstrating an extraordinary breadth of biological activities that span antimicrobial, anticancer, anti-inflammatory, and neuroprotective applications. The fundamental importance of these compounds in pharmaceutical research stems from their unique structural characteristics, which combine the aromatic stability of benzene with the heteroatom functionality of thiazole, creating a privileged scaffold that can interact with diverse biological targets through multiple mechanisms.
Research over the past decade has revealed that benzothiazole derivatives possess remarkable versatility in their biological activities, with documented effects including anticancer, antioxidant, anti-inflammatory, antitumor, antiviral, antibacterial, antiproliferative, antidiabetic, anticonvulsant, analgesic, antitubercular, antimalarial, antileishmanial, antihistaminic, and antifungal properties. This extensive range of activities has positioned benzothiazole scaffolds as essential pharmacophores in drug discovery programs, where they serve as starting points for the development of novel therapeutic agents across multiple disease areas.
The incorporation of piperazine moieties into benzothiazole structures has proven particularly valuable in enhancing biological activity and pharmacokinetic properties. Studies have demonstrated that benzothiazole derivatives incorporating piperazine functionality exhibit various biological activities, with the piperazine ring contributing to improved solubility, bioavailability, and target selectivity. This combination has been especially successful in anticancer research, where benzothiazole-piperazine hybrids have shown promising activity against various cancer cell lines through mechanisms involving enzyme inhibition and apoptosis induction.
The medicinal significance of benzothiazole derivatives extends beyond their direct therapeutic applications to include their role as chemical probes and research tools for understanding fundamental biological processes. These compounds have been instrumental in elucidating the mechanisms of various enzymatic pathways, particularly those involving carbonic anhydrase inhibition, topoisomerase modulation, and tyrosine kinase regulation. The ability of benzothiazole derivatives to interact with multiple biological targets makes them valuable for studying complex disease mechanisms and for developing polypharmacological approaches to therapy.
Contemporary research has also highlighted the importance of structural modifications in optimizing the biological activity of benzothiazole derivatives. The introduction of fluorine atoms, as exemplified by compounds like this compound, represents a particularly effective strategy for enhancing pharmacological properties while maintaining or improving biological activity. Fluorine substitution can improve metabolic stability, alter lipophilicity, and modulate receptor binding affinity, making fluorinated benzothiazole derivatives attractive candidates for drug development programs.
Historical Context and Discovery
The historical development of benzothiazole chemistry can be traced back to the late 19th century, marking the beginning of a research trajectory that would eventually lead to the sophisticated derivatives studied today. The foundational work began in 1879 when A.W. Hofmann first reported the synthesis of 2-substituted benzothiazoles, including 2-chloro- and 2-phenylbenzothiazoles, establishing the basic synthetic methodologies that would be refined and expanded over subsequent decades. This pioneering research laid the groundwork for understanding the fundamental chemistry of the benzothiazole scaffold and its potential for structural modification.
The significance of benzothiazole derivatives in practical applications became apparent in 1921 with the discovery of their utility as vulcanization accelerators for natural and synthetic rubber, particularly the use of 2-sulfanylbenzothiazoles in industrial processes. This early commercial application demonstrated the chemical stability and unique reactivity of benzothiazole derivatives, characteristics that would later prove crucial for their development as pharmaceutical agents. The industrial success of these compounds also spurred further research into their chemical properties and potential applications in other fields.
A major milestone in benzothiazole research occurred in 1967 with the first isolation of parent benzothiazole from natural sources, specifically from the volatiles of American cranberries Vaccinium macrocarpon. This discovery established benzothiazole as a naturally occurring compound and opened new avenues for investigating the biological significance of benzothiazole derivatives in natural systems. The identification of naturally occurring benzothiazole compounds, such as 6-Hydroxybenzothiazole-5-acetic acid (antibiotic C304A or M4582), further reinforced their potential as biologically active molecules.
The evolution toward more complex benzothiazole derivatives, including those incorporating piperazine functionalities, represents a more recent development in the field, driven by advances in synthetic methodology and a deeper understanding of structure-activity relationships. Modern synthetic approaches have enabled the preparation of increasingly sophisticated benzothiazole derivatives, including compounds with multiple heteroatom substitutions and complex side chain modifications. The development of efficient synthetic routes to compounds like this compound reflects the culmination of decades of methodological advancement and mechanistic understanding.
Contemporary research in benzothiazole chemistry has been significantly enhanced by the development of modern analytical techniques and computational approaches. The ability to precisely characterize complex benzothiazole derivatives using spectroscopic methods, combined with advances in medicinal chemistry and pharmacology, has accelerated the pace of discovery and enabled the rational design of new compounds with improved properties. This historical progression from simple synthetic curiosities to sophisticated pharmaceutical targets illustrates the dynamic nature of benzothiazole research and its continued relevance in modern chemical and biological investigations.
Scope and Objectives of the Review
This comprehensive analysis aims to provide a detailed examination of this compound within the broader context of benzothiazole derivative research, with particular emphasis on its structural characteristics, synthetic accessibility, and potential biological significance. The primary objective is to consolidate current knowledge regarding this specific compound while establishing its position within the evolving landscape of fluorinated heterocyclic compounds and piperazine-containing pharmaceuticals.
The scope of this review encompasses several critical areas of investigation, beginning with a thorough examination of the compound's molecular architecture and physicochemical properties. This structural analysis will provide the foundation for understanding the compound's chemical behavior and potential biological interactions, drawing upon established structure-activity relationships within the benzothiazole family of compounds. The review will also explore the synthetic methodologies employed for accessing this compound and related derivatives, highlighting both traditional approaches and modern innovations in heterocyclic synthesis.
A significant focus will be placed on elucidating the biological relevance of this compound within the context of current pharmaceutical research trends. This includes examination of the compound's potential mechanisms of action, based on established knowledge of benzothiazole pharmacology and the specific contributions of fluorine substitution and piperazine functionality to biological activity. The analysis will draw upon recent research demonstrating the diverse biological activities of benzothiazole derivatives, particularly those incorporating piperazine moieties, to establish a framework for understanding the potential therapeutic applications of this compound.
The review will also address the methodological aspects of compound characterization and analysis, incorporating recent advances in spectroscopic techniques and analytical chemistry that have enabled more precise structural determination and property assessment. This technical component will provide insights into the experimental approaches used to study this compound and will serve as a resource for researchers working with similar compounds.
Furthermore, this analysis will examine the compound's position within the broader research landscape of fluorinated pharmaceuticals and heterocyclic drug discovery. The increasing importance of fluorine-containing compounds in medicinal chemistry, combined with the proven utility of benzothiazole scaffolds and piperazine functionalities, positions this compound as a representative example of modern rational drug design approaches. The review will synthesize information from diverse research areas to provide a comprehensive understanding of this compound's significance and potential future applications in chemical and biological research.
Properties
IUPAC Name |
4,6-difluoro-2-piperazin-1-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3S/c12-7-5-8(13)10-9(6-7)17-11(15-10)16-3-1-14-2-4-16/h5-6,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGLKBTWBHSASG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=C(C=C3S2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
4,6-Difluoro-2-piperazin-1-yl-1,3-benzothiazole plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to bind to specific enzymes, potentially inhibiting or activating their catalytic functions. Additionally, it can interact with proteins involved in signal transduction pathways, modulating their activity and affecting downstream cellular processes. These interactions highlight the compound’s versatility and potential as a biochemical tool.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By modulating the activity of key signaling proteins, this compound can alter cellular responses to external stimuli. Furthermore, it can affect the expression of specific genes, leading to changes in protein synthesis and cellular function. These effects underscore the compound’s potential as a research tool for studying cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged experimentation. Its degradation products may also have biological activity, necessitating careful monitoring during experiments. Understanding these temporal effects is essential for optimizing the use of this compound in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization. Studies have identified specific dosage thresholds that maximize the compound’s efficacy while minimizing potential side effects
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can influence metabolic flux and alter metabolite levels, affecting overall cellular function. Understanding the compound’s metabolic pathways is essential for predicting its behavior in biological systems and optimizing its use in research and therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution. These interactions can influence the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is essential for optimizing its use in research and therapeutic applications.
Biological Activity
4,6-Difluoro-2-piperazin-1-yl-1,3-benzothiazole (CAS Number: 941869-91-6) is a synthetic compound that features a benzothiazole core with a piperazine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H11F2N3S, with a molecular weight of 255.29 g/mol. The structure is characterized by the presence of two fluorine atoms at positions 4 and 6 on the benzothiazole ring, which may influence its biological properties.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. This compound may exert its effects through:
- Enzyme Inhibition : It potentially inhibits key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing cell signaling pathways.
The presence of the piperazine ring allows for increased solubility and bioavailability, which is critical for therapeutic efficacy.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | <10 | Induction of apoptosis |
| A549 (lung cancer) | <15 | Inhibition of cell proliferation |
| Jurkat (T-cell leukemia) | <20 | Modulation of apoptotic pathways |
In a study conducted by researchers at MDPI, compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds exhibiting IC50 values comparable to doxorubicin were noted for their ability to induce apoptosis in MCF-7 and A549 cell lines .
Antimicrobial Activity
The compound has been tested for antimicrobial properties against various pathogens. Preliminary results indicate moderate activity against Gram-positive bacteria and fungi. Further research is needed to elucidate the specific mechanisms involved.
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives based on the benzothiazole framework. These derivatives were assessed for their anticancer activity across multiple cell lines:
- Compound A : Exhibited an IC50 value of 12 µM against MCF-7 cells.
- Compound B : Showed significant activity against Jurkat cells with an IC50 value of 18 µM.
These findings suggest that structural modifications can significantly influence biological activity .
Scientific Research Applications
Anticancer Activity
Benzothiazole derivatives, including 4,6-difluoro-2-piperazin-1-yl-1,3-benzothiazole, have shown promising anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through specific biological pathways. For example, derivatives have been screened against various cancer cell lines such as HeLa and DU-145, demonstrating significant antiproliferative effects with IC50 values ranging from 2.41 µM to 9 µM depending on the substitution patterns on the benzothiazole scaffold .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HeLa | 2.41 | |
| N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-4-chloro-benzenesulfonodithioamide | DU-145 | 8 ± 3 |
Antitubercular Activity
Recent studies have highlighted the potential of benzothiazole derivatives in combating Mycobacterium tuberculosis. The synthesized compounds exhibited better inhibition potency compared to standard reference drugs. The mechanism of action involves interference with the bacterial cell wall synthesis pathways .
Table 2: Antitubercular Activity of Benzothiazole Derivatives
Anticonvulsant Properties
The compound has been evaluated for its anticonvulsant properties in various models. Studies indicate that certain derivatives display significant activity against seizures induced by pentylenetetrazol (PTZ), with effective doses showing a protective index indicating their potential for treating epilepsy .
Table 3: Anticonvulsant Activity of Benzothiazole Derivatives
Synthesis of Functional Materials
The compound's unique structure allows it to be utilized in synthesizing functional materials such as polymers and coatings with enhanced properties. Its reactivity can be harnessed in creating materials with specific electrical or optical characteristics .
Case Study 1: Anticancer Screening
A comprehensive study conducted by Gabr et al. evaluated various benzothiazole derivatives for their anticancer properties against HeLa and COS-7 cell lines. The results indicated that structural modifications significantly influenced the biological activity, with certain substitutions enhancing potency .
Case Study 2: Antitubercular Efficacy
Research published in recent years has focused on the synthesis of new benzothiazole derivatives aimed at treating tuberculosis. These studies demonstrated that specific compounds showed remarkable activity against resistant strains of M. tuberculosis, highlighting their potential as new therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table compares 4,6-Difluoro-2-piperazin-1-yl-1,3-benzothiazole with three related benzothiazole derivatives:
Analysis of Substituent Effects
Fluorine vs. However, the trifluoromethoxy and phenoxy groups in Compounds 14 and 22 confer greater steric bulk, which may improve sodium channel binding affinity and use-dependent inhibition . Compound 22 exhibited the highest potency at low stimulation frequencies (0.1 Hz), suggesting phenoxy substituents optimize interaction with sodium channels in resting states .
Piperazine vs. Methylsulfanyl Groups
- The piperazine moiety in the target compound and its analogs (Compounds 14, 22) is critical for modulating sodium channel activity. In contrast, 2-methylsulfanyl-1,3-benzothiazole () lacks pharmacological relevance and is instead identified as a volatile odorant, underscoring the importance of the piperazine group for neurological applications .
Research Findings and Implications
- Use-Dependent Inhibition: Compounds with bulkier substituents (e.g., phenoxy in Compound 22) show enhanced use-dependence, making them candidates for pathologies requiring frequency-dependent modulation, such as myotonia or epilepsy .
- Metabolic Considerations: Fluorine substitutions (as in the target compound) may reduce oxidative metabolism, extending half-life compared to trifluoromethoxy or phenoxy analogs. However, this remains speculative without empirical data.
- Gaps in Data: No direct pharmacological studies on this compound are available in the reviewed literature, highlighting the need for future in vitro and in vivo evaluations .
Q & A
Q. What are the common synthetic routes for preparing 4,6-Difluoro-2-piperazin-1-yl-1,3-benzothiazole, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting with fluorinated benzothiazole precursors. For example, piperazine rings are introduced via nucleophilic substitution or coupling reactions under reflux conditions using solvents like dioxane or THF. Catalysts such as CuI or Pd-based systems may facilitate triazole or thiazole ring formation . Key intermediates are characterized via FT-IR (to confirm functional groups like C-F and C-S bonds), H/C NMR (to verify substituent positions and piperazine integration), and elemental analysis (to validate purity) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Post-synthetic validation relies on spectroscopic and chromatographic methods:
- NMR : Chemical shifts for fluorine atoms (e.g., F NMR) and piperazine protons (δ ~2.5–3.5 ppm) confirm substitution patterns .
- Mass spectrometry (MS) : High-resolution MS identifies molecular ion peaks matching the expected molecular formula (e.g., CHFNS) .
- Melting point analysis : Consistency with literature values ensures crystallinity and purity .
Q. What preliminary biological assays are used to evaluate this compound’s activity?
Initial screening often includes:
- Antimicrobial testing : Agar diffusion or microdilution assays against bacterial/fungal strains (e.g., S. aureus, E. coli) to determine MIC (Minimum Inhibitory Concentration) .
- Enzyme inhibition studies : For example, AST/ALT enzyme modulation in serum samples to assess hepatotoxicity or therapeutic potential .
- Cytotoxicity assays : MTT-based viability tests on cancer cell lines (e.g., HeLa, MCF-7) to gauge antitumor activity .
Advanced Research Questions
Q. How can structural modifications enhance the solubility and bioavailability of this compound?
Strategies include:
- Polar group introduction : Adding hydroxyl or carboxylate moieties to the piperazine ring improves aqueous solubility .
- Prodrug design : Masking hydrophobic regions with ester or amide linkages that hydrolyze in vivo .
- Co-crystallization : Using co-solvents like PEG or cyclodextrins to enhance dissolution rates .
Evidence from benzothiazole derivatives shows that fluorinated analogs with hydrophilic substituents exhibit better pharmacokinetic profiles .
Q. How can contradictory biological activity data (e.g., enzyme activation vs. inhibition) be resolved?
Contradictions may arise from:
- Assay conditions : Variations in pH, temperature, or substrate concentration. Standardize protocols (e.g., fixed enzyme/substrate ratios) .
- Structural isomerism : Confirm stereochemistry via X-ray crystallography or chiral HPLC to rule out isomer-specific effects .
- Off-target interactions : Use siRNA or CRISPR screens to identify unintended targets .
Q. What methodologies optimize reaction yields for large-scale synthesis?
- Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts (e.g., DBU) improve coupling efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 h to 30 min) while maintaining yield .
Q. How are structure-activity relationship (SAR) studies designed for fluorinated benzothiazole derivatives?
SAR workflows include:
- Scaffold diversification : Synthesizing analogs with varied substituents (e.g., halogens, alkyl/aryl groups) at positions 4, 6, and the piperazine ring .
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like kinases or microbial enzymes .
- Pharmacophore mapping : Identify critical motifs (e.g., fluorine atoms for hydrophobic interactions) using QSAR models .
Q. What advanced techniques validate the compound’s mechanism of action in anticancer studies?
- Flow cytometry : Assess apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide) .
- Western blotting : Measure protein expression (e.g., Bcl-2, caspase-3) to confirm apoptotic pathways .
- Metabolomics : LC-MS-based profiling to track changes in metabolic pathways (e.g., glycolysis, TCA cycle) .
Data Contradiction and Reproducibility
Q. How can discrepancies in cytotoxicity results across cell lines be addressed?
- Cell line authentication : Use STR profiling to confirm genetic stability .
- Microenvironment modeling : 3D spheroid assays or co-cultures with stromal cells mimic in vivo conditions better than monolayer cultures .
- Dose-response normalization : Report IC values relative to positive controls (e.g., 5-FU) to contextualize potency .
Q. What strategies mitigate batch-to-batch variability in synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
